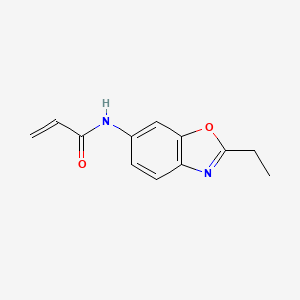

N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

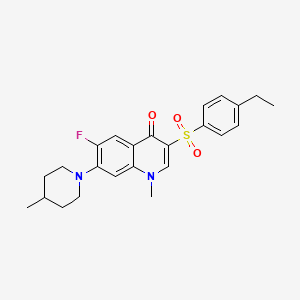

“N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide” is a compound that belongs to the class of organic compounds known as benzoxazole derivatives . It has a molecular formula of C12H12N2O2 . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .

Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C12H12N2O2 . Further details about its structure can be determined through techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzoxazole derivatives, including “N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide”, have been found to exhibit significant antimicrobial activity . They have been tested against various bacterial and fungal strains, including Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

Anticancer Activity

These compounds have also shown promising results in the field of cancer research. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line and have shown significant anticancer activity .

Anti-inflammatory Effects

Benzoxazole derivatives are known to exhibit anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antifungal Activity

In addition to their antibacterial properties, benzoxazole derivatives have also demonstrated antifungal activity . For instance, compound 19 was found to be most potent against A. niger and compound 1 was most effective against C. albicans .

Antioxidant Activity

Benzoxazole derivatives are also known for their antioxidant activity . This property can be useful in the development of drugs for diseases caused by oxidative stress.

Pharmaceutical Applications

Due to their wide range of biological activities, benzoxazole derivatives are of great importance in the pharmaceutical field . They have been used as starting materials for different mechanistic approaches in drug discovery .

Industrial Applications

Benzoxazole derivatives connect synthetic organic chemistry to industrial areas . They are used as intermediates for the preparation of new biological materials .

Medicinal Chemistry

Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively used in the synthesis of various drugs and therapeutic agents .

Direcciones Futuras

Benzoxazole derivatives have shown a wide range of pharmacological activities, indicating their potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide” and other benzoxazole derivatives. Further studies are also needed to understand their mechanisms of action and to optimize their synthesis processes.

Propiedades

IUPAC Name |

N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-11(15)13-8-5-6-9-10(7-8)16-12(4-2)14-9/h3,5-7H,1,4H2,2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFFTGDNQMWXKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,13-Dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2405082.png)

![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)

![1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2405088.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2405093.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2405101.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)